molecular formula B2H4O3 B1256756 (HO)BH-O-BH(OH)

(HO)BH-O-BH(OH)

Cat. No. B1256756
M. Wt: 73.66 g/mol
InChI Key: VBXDEEVJTYBRJJ-UHFFFAOYSA-N
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Patent
US06559310B2

Procedure details

Placed 172 mg(1.0 mmol) of 2-bromo-3-methylpyridine in a reaction tube together with 281 mg (1.11 mmol) of the pinacol ester of diboronic acid, 22.5 mg Pd(OAc)2 and 300 mg (3.06 mmol) of KOAc After addition of 5 ml ethanol the mixture was warmed to 80° C. After 6 h the gc of an aliquot of the reaction mixture (extracted with ether/water) indicated the formation of the 3,3′-dimethyl-2,2′-bipyridine. The reaction was left for 65 h at 80° C. after which the only peaks detected in the gc, of the ether solution of an ether/water extracted sample of the reaction solution, were 3,3′-dimethyl-2,2′-bipyridine (gc/ms, m/z 185, M+1) and the pinacol ester of diboronic acid.
Quantity
172 mg
Type
reactant
Reaction Step One
[Compound]
Name
pinacol ester
Quantity
281 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KOAc
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
22.5 mg
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.B(OBO)O.[CH3:14][C:15]([O-])=O.[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].C(O)C>[CH3:8][C:7]1[C:2]([C:4]2[C:15]([CH3:14])=[CH:6][CH:7]=[CH:2][N:3]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
172 mg
Type
reactant
Smiles
BrC1=NC=CC=C1C
Step Two
Name
pinacol ester
Quantity
281 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)OBO
Step Four
Name
KOAc
Quantity
300 mg
Type
reactant
Smiles
CC(=O)[O-].[K+]
Step Five
Name
Quantity
22.5 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 6 h the gc of an aliquot of the reaction mixture (extracted with ether/water)
Duration
6 h

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
Smiles
CC=1C(=NC=CC1)C1=NC=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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